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Compound of Interest

Compound Name: N-(3-Hydroxypropyl)phthalimide

Cat. No.: B1200213 Get Quote

Spectroscopic and Synthesis Guide to N-(3-
Hydroxypropyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthesis of

N-(3-Hydroxypropyl)phthalimide, a valuable building block in medicinal chemistry and

materials science. This document details the experimental procedures for its preparation and

analysis, presenting key spectroscopic data in a clear and accessible format.

Synthesis of N-(3-Hydroxypropyl)phthalimide
A widely used and efficient method for the synthesis of N-(3-Hydroxypropyl)phthalimide
involves the condensation reaction between phthalic anhydride and 3-amino-1-propanol.

Experimental Protocol: Synthesis
Materials:

Phthalic anhydride

3-Amino-1-propanol

Glacial acetic acid (optional, as solvent)
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Ethanol (for recrystallization)

Procedure: A mixture of phthalic anhydride (1 equivalent) and 3-amino-1-propanol (1

equivalent) is heated, typically at a temperature range of 160-180°C.[1] The reaction can be

carried out neat or in a high-boiling solvent such as glacial acetic acid. The reaction mixture is

heated for approximately 2 to 4 hours, during which the formation of the imide ring occurs with

the elimination of water. The progress of the reaction can be monitored by thin-layer

chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature,

and the resulting solid product is collected.

Purification: The crude N-(3-Hydroxypropyl)phthalimide is purified by recrystallization from a

suitable solvent, such as ethanol, to yield a white crystalline solid. The purity of the final product

can be assessed by its melting point and spectroscopic analysis. The reported melting point for

N-(3-Hydroxypropyl)phthalimide is in the range of 74-76°C.[1]

Spectroscopic Characterization
The structural confirmation of synthesized N-(3-Hydroxypropyl)phthalimide is achieved

through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-(3-
Hydroxypropyl)phthalimide by providing information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-(3-Hydroxypropyl)phthalimide exhibits characteristic signals for

the aromatic protons of the phthalimide group and the aliphatic protons of the 3-hydroxypropyl

chain.

Table 1: ¹H NMR Spectroscopic Data for N-(3-Hydroxypropyl)phthalimide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.sigmaaldrich.com/JP/ja/product/aldrich/103063
https://www.benchchem.com/product/b1200213?utm_src=pdf-body
https://www.benchchem.com/product/b1200213?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/product/aldrich/103063
https://www.benchchem.com/product/b1200213?utm_src=pdf-body
https://www.benchchem.com/product/b1200213?utm_src=pdf-body
https://www.benchchem.com/product/b1200213?utm_src=pdf-body
https://www.benchchem.com/product/b1200213?utm_src=pdf-body
https://www.benchchem.com/product/b1200213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.85 m 2H Aromatic (H-4, H-7)

~7.72 m 2H Aromatic (H-5, H-6)

~3.80 t 2H N-CH₂-

~3.65 t 2H -CH₂-OH

~1.90 p 2H -CH₂-CH₂-CH₂-

~2.50 br s 1H -OH

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration. 'm' denotes a multiplet, 't' a triplet, 'p' a pentet, and 'br s' a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for N-(3-Hydroxypropyl)phthalimide

Chemical Shift (δ) ppm Assignment

~168.4 C=O (imide)

~134.0 Aromatic (C-5, C-6)

~132.1 Aromatic (C-3a, C-7a)

~123.2 Aromatic (C-4, C-7)

~59.5 -CH₂-OH

~38.0 N-CH₂-

~30.5 -CH₂-CH₂-CH₂-

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in N-(3-
Hydroxypropyl)phthalimide. The spectrum shows characteristic absorption bands for the

imide and hydroxyl groups.

Table 3: IR Spectroscopic Data for N-(3-Hydroxypropyl)phthalimide

Wavenumber (cm⁻¹) Intensity Assignment

~3450 Strong, Broad O-H stretch (hydroxyl)

~3050 Medium C-H stretch (aromatic)

~2940, ~2870 Medium C-H stretch (aliphatic)

~1770 Strong
C=O stretch (imide,

asymmetric)

~1710 Strong C=O stretch (imide, symmetric)

~1600 Medium C=C stretch (aromatic)

~1400 Strong C-N stretch (imide)

~1050 Strong C-O stretch (primary alcohol)

~720 Strong
C-H bend (ortho-disubstituted

benzene)

Note: Peak positions and intensities are approximate.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its identity. For N-(3-Hydroxypropyl)phthalimide
(C₁₁H₁₁NO₃), the expected molecular weight is approximately 205.21 g/mol .

Mass Spectrum Analysis: The mass spectrum would be expected to show a molecular ion peak

([M]⁺) at m/z 205. The fragmentation pattern of N-substituted phthalimides often involves
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characteristic losses. Common fragmentation pathways for N-(3-Hydroxypropyl)phthalimide
may include:

Loss of the propyl alcohol chain: Cleavage of the N-C bond can lead to the formation of the

stable phthalimide radical cation at m/z 147.

Loss of water: Dehydration from the hydroxyl group can result in a fragment at m/z 187.

Cleavage of the propyl chain: Fragmentation of the C-C bonds within the propyl group can

lead to various smaller fragments.

Experimental Workflow Visualization
The general workflow for the synthesis and spectroscopic analysis of N-(3-
Hydroxypropyl)phthalimide can be visualized as follows:

Synthesis

Spectroscopic Analysis

Phthalic Anhydride +
3-Amino-1-propanol Heating (160-180°C) Crude N-(3-Hydroxypropyl)phthalimide Recrystallization

(Ethanol) Pure N-(3-Hydroxypropyl)phthalimide

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Data Tables
(Chemical Shifts,

Assignments)

Data Table
(Peak Assignments)

Data Analysis
(Molecular Ion,
Fragmentation)

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic analysis of N-(3-
Hydroxypropyl)phthalimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N-(3-Hydroxypropyl)phthalimide spectroscopic data
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200213#n-3-hydroxypropyl-phthalimide-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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